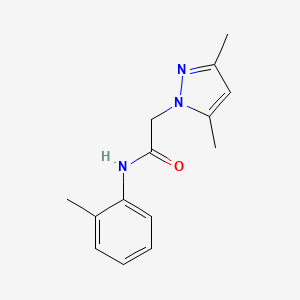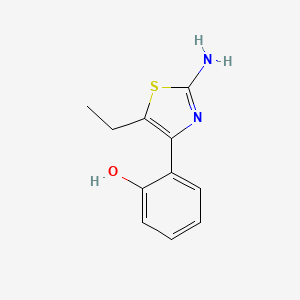
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide, also known as PPCC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPCC belongs to the class of cyclobutane carboxamides and has a molecular weight of 309.4 g/mol.
作用机制
The exact mechanism of action of N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide is not fully understood. However, it is believed to modulate the activity of voltage-gated ion channels and inhibit the release of pro-inflammatory cytokines. This compound has also been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10. In addition, this compound has been shown to reduce the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
实验室实验的优点和局限性
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced with a high degree of purity and consistency. This compound is also relatively stable, which makes it easier to handle and store. However, there are some limitations to using this compound in lab experiments. It has a low solubility in water, which can make it difficult to administer to animals. This compound also has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels.
未来方向
There are several future directions for the study of N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide. One area of research is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, the development of derivatives of this compound with improved solubility and pharmacokinetic properties may also be an area of future research.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise in the treatment of various neurological disorders. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a potentially valuable therapeutic agent. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide is synthesized through a multi-step process that involves the reaction of 3-phenylmethoxybenzaldehyde with cyclobutanecarboxylic acid. The reaction is catalyzed by a base and results in the formation of this compound. The purity of the product is ensured through various purification techniques such as recrystallization and column chromatography.
科学研究应用
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
属性
IUPAC Name |
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(15-8-4-9-15)19-16-10-5-11-17(12-16)21-13-14-6-2-1-3-7-14/h1-3,5-7,10-12,15H,4,8-9,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHICAIMZFMDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6632921.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)

![3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid](/img/structure/B6632950.png)


![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)

![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)
![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)
